trans-4-Ethyl-4'-(4-propylcyclohexyl)-1,1'-biphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethyl-4-[4-(4-propylcyclohexyl)phenyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30/c1-3-5-19-8-12-21(13-9-19)23-16-14-22(15-17-23)20-10-6-18(4-2)7-11-20/h6-7,10-11,14-17,19,21H,3-5,8-9,12-13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOALOUQODWWGEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001004823 |

Source

|

| Record name | 4-Ethyl-4'-(trans-4-propylcyclohexyl)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001004823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84540-37-4 |

Source

|

| Record name | trans-4-Ethyl-4'-(4-propylcyclohexyl)-1,1'-biphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084540374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethyl-4'-(trans-4-propylcyclohexyl)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001004823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-ethyl-4'-(4-propylcyclohexyl)-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.549 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of trans-4-Ethyl-4'-(4-propylcyclohexyl)-1,1'-biphenyl

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of trans-4-Ethyl-4'-(4-propylcyclohexyl)-1,1'-biphenyl (CAS No. 84540-37-4), a key component in the formulation of nematic liquid crystal mixtures. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this compound's characteristics. The guide covers its chemical identity, thermal behavior, solubility, and spectroscopic signature. Furthermore, it outlines detailed, field-proven experimental protocols for the characterization of these properties and a representative synthetic route, grounding all information in authoritative references.

Introduction: The Significance of a Biphenyl Liquid Crystal

This compound belongs to a class of calamitic (rod-shaped) liquid crystals that are fundamental to the electro-optical industry, particularly in the manufacturing of liquid crystal displays (LCDs)[1]. The unique molecular architecture, consisting of a rigid biphenyl core and flexible alkyl and cyclohexyl substituents, gives rise to a mesophase—a state of matter intermediate between a crystalline solid and an isotropic liquid. In this nematic phase, the molecules exhibit long-range orientational order but lack positional order, a property that allows for the manipulation of light in response to an electric field[2][3].

The precise physicochemical properties of this compound, such as its thermal transition temperatures, dielectric anisotropy, and viscosity, are critical determinants of the performance of a liquid crystal mixture, influencing parameters like the operating temperature range, switching speed, and contrast of a display. This guide serves to consolidate and elucidate these key properties, providing both the data and the methodological context required for its application and further research.

Chemical and Physical Identity

The foundational step in characterizing any chemical entity is to establish its fundamental identifiers and core physical properties. These data are crucial for stoichiometric calculations, regulatory compliance, and predicting its behavior in various physical states.

Molecular Structure and Identifiers

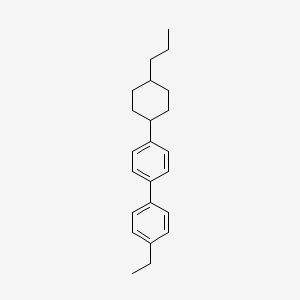

The molecular structure of this compound is depicted below. The "trans" configuration refers to the stereochemistry of the substituted cyclohexyl ring, which is a critical factor for achieving the desired liquid crystalline properties[4].

Caption: Chemical structure of this compound.

Tabulated Physicochemical Data

The following table summarizes the key physicochemical properties of the title compound. It is important to note that while some properties are experimentally determined, others, such as the boiling point, are predicted based on computational models due to the high temperatures involved which can lead to decomposition.

| Property | Value | Source(s) |

| CAS Number | 84540-37-4 | [5][6][7] |

| Molecular Formula | C₂₃H₃₀ | [5][8] |

| Molecular Weight | 306.49 g/mol | [5][6] |

| Appearance | White to off-white crystalline solid | [6] |

| Melting Point | ~136 °C (Crystal to Nematic) | [5][6][9] |

| Clearing Point | ~169 °C (Nematic to Isotropic) | [10] |

| Boiling Point | 426.8 ± 25.0 °C (Predicted) | [5] |

| Density | 0.949 ± 0.06 g/cm³ (Predicted) | [5] |

Thermal Properties and Phase Transitions

The defining characteristic of a liquid crystal is its thermal behavior. The transitions between the crystalline solid, the liquid crystalline mesophase(s), and the isotropic liquid phase are critical parameters for any application. These are typically determined using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Understanding the Thermal Transitions

For this compound, two primary thermal transitions are of importance:

-

Melting Point (Crystal-to-Nematic Transition): This is the temperature at which the solid crystalline lattice breaks down, but the material retains orientational order, entering the nematic phase. For this compound, this occurs at approximately 136°C [5][6][9].

-

Clearing Point (Nematic-to-Isotropic Transition): This is the temperature at which the nematic phase loses its orientational order and becomes a true isotropic liquid. This transition is reported to occur at approximately 169°C [10].

The range between the melting point and the clearing point is known as the mesomorphic range . A wide and stable nematic range is a desirable feature for many applications.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC is the primary technique for quantitatively measuring the temperatures and enthalpy changes of phase transitions[2][3][11].

Objective: To determine the melting point (Tₘ) and the nematic-to-isotropic transition temperature (Tₙᵢ), along with their associated enthalpies (ΔH).

Methodology:

-

Sample Preparation: Accurately weigh approximately 2-5 mg of the compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a temperature well below the expected melting point (e.g., 30°C).

-

Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above the expected clearing point (e.g., 200°C).

-

Hold isothermally for a few minutes to ensure complete melting and removal of thermal history.

-

Cool the sample at the same controlled rate back to the starting temperature.

-

Perform a second heating scan under the same conditions. The data from the second heating scan is typically used for analysis to ensure a consistent thermal history.

-

-

Data Analysis: The resulting thermogram will show endothermic peaks corresponding to the crystal-to-nematic and nematic-to-isotropic transitions. The onset temperature of the peak is typically taken as the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.

Caption: Workflow for DSC analysis of liquid crystal phase transitions.

Solubility Characteristics

The solubility of a liquid crystal is a crucial parameter for its purification, formulation into mixtures, and for certain applications where it might be used in a solution. Biphenyl-based compounds are generally nonpolar and thus are soluble in common organic solvents.

Qualitative Solubility

This compound is reported to be soluble in common organic solvents such as ethanol and dimethylformamide. Based on its nonpolar character, it is expected to be soluble in solvents like:

-

Nonpolar solvents: Hexane, Toluene, Chloroform, Dichloromethane

-

Polar aprotic solvents: Tetrahydrofuran (THF), Ethyl Acetate

-

Polar protic solvents: Sparingly soluble in lower alcohols, with solubility decreasing as the alcohol's polarity increases.

-

Insoluble: Water

Experimental Protocol: Gravimetric Solubility Determination

A straightforward method to quantify solubility is to determine the saturation concentration of the compound in a given solvent at a specific temperature[12].

Objective: To determine the solubility (in g/100 mL) of the compound in a selected solvent at room temperature.

Methodology:

-

Sample Preparation: Add an excess amount of the crystalline compound to a known volume of the chosen solvent (e.g., 10 mL) in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. An overhead shaker or a magnetic stirrer can be used[12].

-

Separation: Allow the undissolved solid to settle. Carefully extract a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter (e.g., a 0.22 µm PTFE filter) to remove any suspended microcrystals.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature until a constant weight of the dissolved solid is obtained.

-

Calculation: The solubility is calculated using the following formula: Solubility ( g/100 mL) = (Weight of residue (g) / Volume of supernatant (mL)) * 100

Caption: Gravimetric method for solubility determination.

Spectroscopic Characterization

Spectroscopic techniques provide a fingerprint of the molecule, confirming its identity and providing insights into its structure and purity.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For this compound, the expected molecular ion peak [M]⁺ would be at m/z 306.49[8].

Expected Fragmentation: In electron impact (EI) mass spectrometry, the fragmentation of alkyl-substituted biphenyl and cyclohexyl compounds is complex. Key fragmentation pathways would likely involve:

-

Loss of the ethyl group (M-29)

-

Loss of the propyl group (M-43)

-

Cleavage of the cyclohexyl ring

-

Formation of biphenyl radical cation and related fragments[13][14].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

-

Aromatic Protons: Multiplets in the range of δ 7.0-7.6 ppm. The protons on the two different phenyl rings will have slightly different chemical shifts.

-

Ethyl Group (CH₂): A quartet around δ 2.6-2.8 ppm.

-

Ethyl Group (CH₃): A triplet around δ 1.2-1.4 ppm.

-

Cyclohexyl and Propyl Protons: A complex series of multiplets in the aliphatic region, typically between δ 0.8-2.0 ppm.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

-

Aromatic Carbons: Multiple signals between δ 125-145 ppm.

-

Aliphatic Carbons (Ethyl, Propyl, Cyclohexyl): Signals in the range of δ 14-45 ppm.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the following absorption bands[18][19][20][21]:

-

C-H stretching (aromatic): Above 3000 cm⁻¹

-

C-H stretching (aliphatic): Below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹)

-

C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-H bending (aliphatic): Around 1375-1465 cm⁻¹

Synthesis of this compound

The synthesis of unsymmetrical biaryl compounds like the title molecule is most efficiently achieved via palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method[22][23][24][25].

Synthetic Strategy: Suzuki-Miyaura Coupling

The core of this synthesis is the formation of the C-C bond between the two phenyl rings. This is achieved by coupling an arylboronic acid (or its ester) with an aryl halide.

Caption: Retrosynthetic analysis via Suzuki-Miyaura coupling.

Experimental Protocol: Representative Synthesis

This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies for similar compounds[23].

Objective: To synthesize this compound from commercially available or readily synthesized precursors.

Materials:

-

4-Ethylphenylboronic acid

-

1-Bromo-4-(trans-4-propylcyclohexyl)benzene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

2M Aqueous sodium carbonate (Na₂CO₃) solution

-

Toluene

-

Ethanol

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-bromo-4-(trans-4-propylcyclohexyl)benzene (1.0 eq), 4-ethylphenylboronic acid (1.2 eq), and the palladium catalyst (e.g., 2-3 mol%).

-

Solvent Addition: Add a mixture of toluene and ethanol (e.g., 4:1 v/v) to the flask, followed by the aqueous sodium carbonate solution (2.0 eq).

-

Inert Atmosphere: De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

-

Reaction: Heat the mixture to reflux (typically 80-90°C) with vigorous stirring under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete (typically after 4-12 hours), cool the mixture to room temperature. Add water and transfer the mixture to a separatory funnel.

-

Extraction: Extract the product with ethyl acetate (3 x volumes). Combine the organic layers.

-

Washing: Wash the combined organic phase with water and then with brine to remove inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically a solid. Purify it by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to obtain the pure, white crystalline product.

Conclusion

This compound is a well-defined chemical entity with distinct physicochemical properties that make it a valuable component in the field of liquid crystal technology. Its thermal behavior, characterized by a stable nematic phase over a specific temperature range, is its most critical attribute. This guide has provided a consolidated source of its key properties, along with detailed, actionable protocols for its characterization and synthesis. The provided methodologies are robust and can be adapted for the study of other similar liquid crystalline materials. A thorough understanding of these properties is essential for the rational design and optimization of advanced materials for electro-optical and other applications.

References

-

ChemBK. (2024). 4-ethyl-4'-(4-propylcyclohexyl)biphenyl. [Online]. Available at: [Link]

- Hussain, Z. (2016). CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. Journal of Chemical and Pharmaceutical Research, 8(7), 643-650.

-

PubChem. (n.d.). 1,1'-Biphenyl, 4-ethyl-4'-(4-propylcyclohexyl)-, trans-. [Online]. Available at: [Link]

-

ResearchGate. (n.d.). IR spectra of the biphenyl. [Online]. Available at: [Link]

-

Cambridge University Press. (n.d.). Suzuki Coupling. [Online]. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information - General procedure for the Suzuki cross-coupling reaction. [Online]. Available at: [Link]

-

The Royal Society of Chemistry. (2015). Chitosan-Proline supported palladium (II) a green nanocatalyst for Suzuki cross-coupling reaction in water. [Online]. Available at: [Link]

-

ChemBK. (2024). 4-ethyl-4'-(4-propylcyclohexyl)biphenyl - Introduction. [Online]. Available at: [Link]

-

ResearchGate. (n.d.). FTIR Studies of Molecular Ordering in Biphenyl Type Polyimide. [Online]. Available at: [Link]

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Online]. Available at: [Link]

-

AZoOptics. (2025). How to Interpret FTIR Results: A Beginner's Guide. [Online]. Available at: [Link]

-

NanoValid. (2016). Procedure for solubility testing of NM suspension. [Online]. Available at: [Link]

-

Chemistry Stack Exchange. (2016). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. [Online]. Available at: [Link]

-

PubChem. (n.d.). (trans,trans)-4-Ethyl-4'-propyl-1,1'-bicyclohexyl. [Online]. Available at: [Link]

-

LillOA. (2023). Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals. [Online]. Available at: [Link]

-

CORE. (n.d.). Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. [Online]. Available at: [Link]

-

PubMed Central. (n.d.). Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. [Online]. Available at: [Link]

-

YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms. [Online]. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Bulky Pd-PEPPSI-Embedded Conjugated Microporous Polymers-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Chlorides and Arylboronic Acids. [Online]. Available at: [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Online]. Available at: [Link]

-

Polish Physical Society. (n.d.). Studies of Phase Diagram of a Liquid Crystal with 4-[2-(3-Fluorophenyl)ethyl]biphenyl Core of Molecules. [Online]. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. ijmr.net.in [ijmr.net.in]

- 3. Making sure you're not a bot! [lilloa.univ-lille.fr]

- 4. memphis.edu [memphis.edu]

- 5. Time-Domain Characterization of Nematic Liquid Crystals Using Additive Manufacturing Microstrip Lines | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]

- 6. ipme.ru [ipme.ru]

- 7. 1,1'-Biphenyl, 4-ethyl-4'-(4-propylcyclohexyl)-, trans- | C23H30 | CID 606477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. labproinc.com [labproinc.com]

- 10. 4-Ethyl-4'-(trans-4-propylcyclohexyl)biphenyl | 84540-37-4 | TCI AMERICA [tcichemicals.com]

- 11. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 12. spectrabase.com [spectrabase.com]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. rsc.org [rsc.org]

- 16. rsc.org [rsc.org]

- 17. files01.core.ac.uk [files01.core.ac.uk]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. azooptics.com [azooptics.com]

- 21. Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 23. jeolusa.com [jeolusa.com]

- 24. tcichemicals.com [tcichemicals.com]

- 25. rose-hulman.edu [rose-hulman.edu]

A Comprehensive Technical Guide to the Synthesis and Characterization of trans-4-Ethyl-4'-(4-propylcyclohexyl)-1,1'-biphenyl

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exposition on the synthesis and characterization of trans-4-Ethyl-4'-(4-propylcyclohexyl)-1,1'-biphenyl, a molecule of significant interest in the field of liquid crystal technology and advanced materials science. The document delineates a robust synthetic pathway, leveraging the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, and offers a comprehensive protocol for the rigorous characterization of the target compound. Methodologies discussed herein are grounded in established chemical principles and are designed to be both reproducible and scalable. This guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel liquid crystalline materials and other functional organic molecules.

Introduction: The Rationale for Biphenyl-Based Liquid Crystals

Biphenyl derivatives form a cornerstone of liquid crystal (LC) technology, primarily due to their rigid, calamitic (rod-like) molecular structure which is conducive to the formation of mesophases. The introduction of flexible alkyl and cycloalkyl substituents at the termini of the rigid biphenyl core allows for the fine-tuning of the material's physical properties, such as its clearing point, viscosity, and dielectric anisotropy. The target molecule, this compound, is a classic example of a liquid crystal designed to exhibit a stable nematic phase over a broad temperature range. The trans-cyclohexyl ring, in particular, contributes to a desirable combination of low viscosity and high birefringence.

This guide will provide a comprehensive overview of a reliable synthetic route to this molecule and the analytical techniques required to confirm its identity, purity, and key physical properties.

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Approach

The synthesis of unsymmetrical biaryls is most effectively achieved through palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling is particularly advantageous due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and their derivatives[1]. The retrosynthetic analysis of the target molecule points to a convergent synthesis strategy involving the coupling of two key fragments: a 4-ethylphenyl moiety and a 4-(trans-4-propylcyclohexyl)phenyl moiety.

The proposed forward synthesis, therefore, involves the Suzuki-Miyaura coupling of 4-ethylphenylboronic acid (1) with 1-bromo-4-(trans-4-propylcyclohexyl)benzene (2) .

Sources

An In-depth Technical Guide to 4-Ethyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl (CAS No. 84540-37-4)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, applications, and environmental and health considerations of 4-Ethyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl, a prominent liquid crystal monomer.

Introduction

4-Ethyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl, identified by CAS number 84540-37-4, is a key component in the formulation of nematic and smectic liquid crystal mixtures. Its molecular architecture, featuring a rigid biphenyl core and flexible alkyl and cyclohexyl substituents, imparts the unique anisotropic properties essential for its application in electro-optical devices, most notably liquid crystal displays (LCDs). This guide will delve into the technical intricacies of this compound, from its fundamental properties to its role in modern technology and its environmental footprint.

Physicochemical Properties

The performance of 4-Ethyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl in liquid crystal applications is intrinsically linked to its physical and chemical characteristics.

| Property | Value | Source(s) |

| CAS Number | 84540-37-4 | [1][2][3][4] |

| Molecular Formula | C23H30 | [1][2] |

| Molecular Weight | 306.48 g/mol | [1][4] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 136 °C | [1][3][5] |

| Boiling Point | 426.8 ± 25.0 °C (Predicted) | [1] |

| Density | 0.949 ± 0.06 g/cm³ | [1] |

| Purity | Min. 98.0% (GC) | [3] |

Synthesis and Manufacturing

The synthesis of 4-Ethyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl typically involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This method allows for the precise formation of the carbon-carbon bond linking the two aromatic rings of the biphenyl core.

Representative Synthetic Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example of how a molecule like 4-Ethyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl can be synthesized. The key is the coupling of a boronic acid derivative with an aryl halide.[6]

Step 1: Preparation of Reactants

-

Reactant A: 4-Ethylphenylboronic acid

-

Reactant B: 1-Bromo-4-(trans-4-propylcyclohexyl)benzene

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0)

-

Base: Aqueous solution of sodium carbonate (2M)

-

Solvent: Toluene

Step 2: Reaction Setup

-

In a nitrogen-purged three-neck flask equipped with a condenser and a magnetic stirrer, dissolve 1-bromo-4-(trans-4-propylcyclohexyl)benzene and 4-ethylphenylboronic acid in toluene.

-

Add the aqueous sodium carbonate solution to the mixture.

-

De-gas the mixture by bubbling nitrogen through it for 15-20 minutes.

-

Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture under a nitrogen atmosphere.

Step 3: Reaction Execution

-

Heat the reaction mixture to reflux (approximately 85-95 °C) with vigorous stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

Step 4: Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, eluting with a non-polar solvent such as hexane, to yield the pure 4-Ethyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl.

Diagram of Synthetic Workflow

Caption: A generalized workflow for the synthesis of the target molecule via Suzuki-Miyaura coupling.

Mechanism of Action in Liquid Crystal Displays

The utility of 4-Ethyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl in LCDs stems from its elongated, rigid molecular structure combined with flexible terminal groups. This architecture allows the molecules to align in a preferred direction, exhibiting long-range orientational order while maintaining fluidity.

-

Mesogenic Core: The biphenyl group provides the necessary rigidity and linearity to form the liquid crystalline phase (mesophase).

-

Terminal Groups: The ethyl and propylcyclohexyl groups at opposite ends of the core contribute to the molecule's aspect ratio and influence key properties like melting point, clearing point (the temperature at which it becomes an isotropic liquid), and viscosity. The trans-cyclohexyl ring, in particular, enhances the nematic phase stability.

In an LCD, an electric field is applied across a thin film of the liquid crystal material. The dielectric anisotropy of the molecules, arising from their polarizability, causes them to align with the electric field. This reorientation alters the polarization of light passing through the liquid crystal layer, which, in conjunction with polarizers, allows for the control of light transmission, thereby creating an image.

Diagram of Molecular Alignment in an Electric Field

Caption: Simplified representation of liquid crystal molecule orientation with and without an applied electric field.

Environmental Fate and Toxicological Concerns

4-Ethyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl is classified as a liquid crystal monomer (LCM), a class of compounds that are now recognized as emerging environmental contaminants.[7] The widespread use of LCDs has led to the release of LCMs into the environment through manufacturing, use, and disposal of electronic waste.

Persistence, Bioaccumulation, and Toxicity (PBT)

-

Persistence: Studies have shown that many LCMs are resistant to degradation in the environment.[8]

-

Bioaccumulation: Due to their lipophilic nature, LCMs have the potential to accumulate in the fatty tissues of organisms, leading to biomagnification in the food chain.[9]

-

Toxicity: While comprehensive toxicological data for this specific compound is limited, studies on various LCMs have indicated potential adverse effects on aquatic organisms and have raised concerns about human health.[7][9][10] Research suggests that LCMs can be found in indoor dust, and human exposure can occur through inhalation, ingestion, and dermal contact.[7][8] The biphenyl structure itself is a subject of toxicological interest, with studies on biphenyl indicating potential for kidney toxicity and suggestive evidence of carcinogenicity in animal models.[11]

Given these concerns, proper handling, disposal, and recycling of electronic devices containing liquid crystals are crucial to mitigate environmental contamination.

Analytical Methodologies

The characterization and quantification of 4-Ethyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl, both in pure form and in complex matrices, are typically performed using standard analytical techniques.

Recommended Analytical Protocol: GC-MS

1. Sample Preparation:

-

For liquid crystal mixtures, dissolve a known quantity in a suitable organic solvent like dichloromethane or toluene.

-

For environmental samples (e.g., dust, sediment), perform solvent extraction (e.g., using a Soxhlet apparatus) followed by clean-up steps to remove interfering substances.

2. GC-MS Analysis:

-

Gas Chromatograph (GC):

-

Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating LCMs.

-

Injector: Split/splitless injector, operated at a temperature that ensures complete vaporization without thermal degradation.

-

Oven Program: A temperature gradient program is used to achieve good separation of the components in a mixture.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron ionization (EI) at 70 eV is standard.

-

Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

-

Detection: The mass spectrum of the compound will show a characteristic fragmentation pattern, with the molecular ion peak (m/z 306.2) being a key identifier.

-

3. Data Analysis:

-

Identification is confirmed by matching the retention time and the mass spectrum with that of a certified reference standard.

-

Quantification is achieved by creating a calibration curve using standards of known concentrations.

Conclusion

4-Ethyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl is a technologically significant molecule that has enabled the proliferation of liquid crystal displays. Its synthesis and physicochemical properties are well-understood within the materials science community. However, its emergence as an environmental contaminant underscores the need for responsible lifecycle management of products containing this and similar liquid crystal monomers. Future research should focus on developing more comprehensive toxicological profiles for individual LCMs and creating greener alternatives to mitigate their environmental impact.

References

- Echemi. (2023, December 20). trans-4-ethyl-4'-(4-propylcyclohexyl)-1,1'-biphenyl CAS NO.84540-37-4.

- ChemicalBook.

- PubChem. 1,1'-Biphenyl, 4-ethyl-4'-(4-propylcyclohexyl)-, trans-.

- ChemBK. 4-ethyl-4'-(4-propylcyclohexyl)biphenyl.

- Lab Pro Inc. 4-Ethyl-4'-(trans-4-propylcyclohexyl)biphenyl, 5G - E1162-5G.

- ACS Publications. (2024, February 6). Toxicity Assessment of Environmental Liquid Crystal Monomers: A Bacteriological Investigation on Escherichia coli and Staphylococcus epidermidis.

- MDPI. (2021, April 26). Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor.

- PubChem. 1,1'-Biphenyl, 4-ethyl-4'-(4-propylcyclohexyl)-, trans-.

- PMC - NIH. Human Health Effects of Biphenyl: Key Findings and Scientific Issues.

- PubMed. (2024, January 5). Aquatic toxicity, ecological effects, human exposure pathways and health risk assessment of liquid crystal monomers.

- Taylor & Francis Online. (2024, July 11). Environmental behavior, toxic potencies, and risks of liquid crystal monomers: A critical review.

- PNAS. (2019, December 9). Persistent, bioaccumulative, and toxic properties of liquid crystal monomers and their detection in indoor residential dust.

- Benchchem. Application Notes and Protocols: The Use of 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene in Liquid Crystal Synthesis.

- ACS Publications. (2025, July 3). Liquid Crystal Monomers as Emerging Contaminants: Contaminated Distribution, Environmental Behavior, Detection Technologies, and Future Challenges.

Sources

- 1. Making sure you're not a bot! [lilloa.univ-lille.fr]

- 2. chembk.com [chembk.com]

- 3. labproinc.com [labproinc.com]

- 4. 1,1'-Biphenyl, 4-ethyl-4'-(4-propylcyclohexyl)-, trans- | C23H30 | CID 606477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (trans,trans)-4-Ethyl-4'-propyl-1,1'-bicyclohexyl | C17H32 | CID 19850402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pnas.org [pnas.org]

- 9. Aquatic toxicity, ecological effects, human exposure pathways and health risk assessment of liquid crystal monomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Human Health Effects of Biphenyl: Key Findings and Scientific Issues - PMC [pmc.ncbi.nlm.nih.gov]

"molecular structure of trans-4-Ethyl-4'-(4-propylcyclohexyl)-1,1'-biphenyl"

An In-Depth Technical Guide to the Molecular Structure of trans-4-Ethyl-4'-(4-propylcyclohexyl)-1,1'-biphenyl

Abstract

This technical guide provides a comprehensive examination of the molecular structure of this compound, a key component in advanced liquid crystal (LC) mixtures. We will delve into the critical interplay between its chemical architecture and its mesogenic properties, offering insights for researchers, scientists, and professionals in drug development and materials science. This document moves beyond a simple description of the molecule to explain the causality behind its structural features and the experimental methodologies used for its characterization. We will explore its synthesis, stereochemistry, and the advanced analytical techniques—including X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling—that are essential for elucidating its three-dimensional structure. The relationship between its molecular conformation and its functional properties as a liquid crystal is a central theme, providing a robust framework for the development of novel materials.

Introduction: The Architectural Significance of a Calamitic Mesogen

This compound (EppbP) is a thermotropic liquid crystal, a class of materials that exhibit phases of matter intermediate between a crystalline solid and an isotropic liquid.[1] Its elongated, rod-like (calamitic) shape is fundamental to its ability to form these mesophases, which are crucial for applications in electro-optical devices such as liquid crystal displays (LCDs).[1][2] The molecule's architecture is a carefully designed balance of rigid and flexible components:

-

A Rigid Biphenyl Core: Provides the necessary structural anisotropy and promotes orientational order.

-

A Saturated Cyclohexyl Ring: Acts as a rigid linker that influences the molecule's overall shape and clearing point.

-

Flexible Alkyl Chains (Ethyl and Propyl): These terminal groups affect the melting point and viscosity, fine-tuning the material's physical properties for specific applications.[2][3]

The trans stereochemistry of the substituents on the cyclohexyl ring is of paramount importance. This configuration maintains the molecule's linear, rod-like geometry, which is essential for the formation of stable nematic phases. The cis isomer, in contrast, would introduce a significant kink, disrupting the long-range orientational order required for liquid crystallinity.

This guide will systematically deconstruct the molecular structure of EppbP, providing both theoretical understanding and practical, field-proven experimental protocols for its analysis.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of all further research.

| Property | Value | Source |

| IUPAC Name | 1-ethyl-4-[4-(4-propylcyclohexyl)phenyl]benzene | PubChem[4] |

| CAS Number | 84540-37-4 | TCI, King-Pharm[5] |

| Molecular Formula | C₂₃H₃₀ | PubChem[4] |

| Molecular Weight | 306.49 g/mol | Lab Pro Inc[6] |

| Appearance | White to almost white crystalline powder | TCI |

| Melting Point | ~55-65 °C (Varies with purity) | ChemBK[7] |

| Purity | >98.0% (by GC) | TCI |

Synthesis and Stereochemical Control

The synthesis of EppbP and related biphenyl compounds typically relies on palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prevalent and efficient method.[2] This reaction facilitates the formation of the crucial C-C bond between the two phenyl rings.

The general synthetic strategy involves coupling an appropriately substituted phenylboronic acid with a phenyl halide. Stereochemical control is exerted during the synthesis of the precursors, ensuring the desired trans configuration of the 4-propylcyclohexyl group.

Caption: Generalized workflow for the synthesis of EppbP via Suzuki-Miyaura coupling.

In-Depth Molecular Structure Elucidation

Determining the precise three-dimensional arrangement of atoms and the conformational dynamics of EppbP requires a multi-technique approach. Here, we detail the core experimental and computational workflows.

X-ray Crystallography: The Definitive 3D Structure

X-ray crystallography is the gold standard for determining the atomic and molecular structure of a crystalline material.[8] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a three-dimensional map of electron density, revealing precise atomic positions, bond lengths, and bond angles.[8][9]

-

Crystal Growth (Self-Validating Step): High-quality single crystals are paramount. Dissolve high-purity (>98%) EppbP in a suitable solvent mixture (e.g., ethanol/dichloromethane). Allow for slow evaporation at a constant, controlled temperature over several days. The formation of well-defined, non-twinned crystals is the first validation of sample purity and suitability.

-

Crystal Mounting: Select a suitable crystal (typically <0.5 mm) under a microscope and mount it on a goniometer head.

-

Data Collection: Place the goniometer on a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα, λ = 1.54 Å) and a detector.[10] The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations.

-

Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected over a range of angles.[8]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined computationally to fit the experimental data, yielding the final atomic coordinates.

Caption: Workflow for single-crystal X-ray diffraction analysis.

While a specific crystal structure for this exact compound is not publicly available, based on similar biphenyl derivatives, the following parameters can be anticipated:

| Parameter | Expected Value/System | Rationale |

| Crystal System | Monoclinic or Triclinic | Common for organic molecules of this symmetry.[10] |

| Space Group | e.g., P2₁/c | A common centrosymmetric space group for chiral molecules crystallizing as a racemate. |

| Biphenyl Dihedral Angle | 30-45° | Steric hindrance prevents full planarity in the solid state. |

| Cyclohexyl Conformation | Chair | The most stable conformation for a cyclohexane ring. |

| Substituent Positions | Equatorial | The ethyl and propyl groups will occupy equatorial positions on the cyclohexyl ring in the trans isomer to minimize steric strain. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR spectroscopy is an indispensable tool for confirming the molecular structure, connectivity, and stereochemistry of organic molecules in solution.[11][12] It provides detailed information about the chemical environment of each ¹H (proton) and ¹³C (carbon) atom.

-

Sample Preparation: Dissolve 5-10 mg of EppbP in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical to avoid obscuring sample signals.

-

Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 600 MHz) for optimal signal resolution.[13]

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is required due to the lower natural abundance of ¹³C.

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to establish connectivity between atoms.[13]

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to a standard (e.g., TMS or residual solvent peak).[13]

Caption: Workflow for NMR spectroscopic analysis.

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| Aromatic Protons | 7.0 - 7.6 | 125 - 145 | Multiple distinct signals due to substitution pattern. |

| Cyclohexyl Protons | 1.0 - 2.5 | 30 - 45 | Complex overlapping signals. Axial and equatorial protons will have different shifts. |

| Ethyl (CH₂) | ~2.7 | ~29 | Adjacent to the aromatic ring, deshielded. |

| Ethyl (CH₃) | ~1.3 | ~15 | |

| Propyl (terminal CH₃) | ~0.9 | ~14 | Most shielded alkyl group. |

| Propyl (CH₂ groups) | 1.0 - 1.8 | 20 - 40 |

Computational Modeling: An In-Silico Approach

Computational modeling provides invaluable insights into molecular conformation, stability, and electronic properties that can be difficult to probe experimentally.[14][15] Techniques like Density Functional Theory (DFT) can predict the lowest-energy geometry of the molecule, complementing data from XRD and NMR.[16]

-

Initial Structure Generation: Build the 3D structure of EppbP using molecular modeling software.

-

Conformational Search: Perform a systematic search of rotational angles (dihedrals), particularly around the biphenyl linkage and the connection to the cyclohexyl ring, to identify potential low-energy conformers.

-

Geometry Optimization: Optimize the geometry of the most promising conformers using a suitable level of theory (e.g., B3LYP functional with a 6-31G* basis set). This process finds the minimum energy structure on the potential energy surface.

-

Analysis: Analyze the optimized structure to determine key geometric parameters like the biphenyl dihedral angle and compare them with experimental findings.

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. 1,1'-Biphenyl, 4-ethyl-4'-(4-propylcyclohexyl)-, trans- | C23H30 | CID 606477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. king-pharm.com [king-pharm.com]

- 6. labproinc.com [labproinc.com]

- 7. chembk.com [chembk.com]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. An NMR Study on Hydration and Molecular Interaction of Phytantriol-Based Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Computer simulation of liquid crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bristol.ac.uk [bristol.ac.uk]

- 16. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Mesomorphic Properties of trans-4-Ethyl-4'-(4-propylcyclohexyl)-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mesomorphic properties of trans-4-Ethyl-4'-(4-propylcyclohexyl)-1,1'-biphenyl, a key component in advanced liquid crystal formulations. This document delves into the synthesis, phase behavior, and characterization of this calamitic liquid crystal, offering field-proven insights and detailed experimental protocols. By elucidating the structure-property relationships, this guide serves as an essential resource for researchers and professionals engaged in the development of next-generation display technologies and other optoelectronic applications.

Introduction: The Significance of Biphenyl Cyclohexyl Liquid Crystals

Liquid crystals (LCs) represent a unique state of matter that exhibits properties intermediate between those of a conventional liquid and a solid crystal.[1] Their molecular anisotropy and response to external stimuli, such as electric fields, make them indispensable in a myriad of technologies, most notably liquid crystal displays (LCDs). The performance of an LCD is intrinsically linked to the physicochemical properties of its constituent liquid crystal mixture, including its mesomorphic range, viscosity, and dielectric anisotropy.

The biphenyl cyclohexane class of liquid crystals, to which this compound belongs, is renowned for its advantageous characteristics. The combination of a rigid biphenyl core and a flexible cyclohexyl moiety imparts a favorable balance of properties, including a broad nematic temperature range and good thermal stability.[1][2] The trans configuration of the cyclohexyl ring is crucial for maintaining the rod-like molecular shape essential for the formation of liquid crystalline phases.[3] This guide will focus specifically on the ethyl-propyl substituted variant, providing a detailed examination of its mesomorphic behavior.

Physicochemical Properties and Synthesis

This compound is a colorless or light yellow solid at room temperature.[2] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 84540-37-4 | [4][5] |

| Molecular Formula | C₂₃H₃₀ | [2][4] |

| Molecular Weight | 306.49 g/mol | [4][5] |

| Appearance | White to almost white powder/crystal | [5][6] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, dimethylformamide) | [2] |

Synthesis of this compound

The synthesis of this class of biphenyl cyclohexane liquid crystals is typically achieved through a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura coupling. This method offers high yields and excellent functional group tolerance. The general synthetic strategy involves the coupling of an appropriately substituted aryl boronic acid with an aryl halide.

A plausible synthetic route for this compound is the Suzuki-Miyaura coupling of 4-ethylphenylboronic acid with 1-bromo-4-(trans-4-propylcyclohexyl)benzene.

Caption: Synthetic pathway for this compound via Suzuki-Miyaura coupling.

Mesomorphic Properties and Phase Transitions

The mesomorphic behavior of a liquid crystal is paramount to its application. This is characterized by the types of liquid crystalline phases it forms and the temperatures at which transitions between these phases occur. For this compound, the key mesophase is the nematic phase, which is crucial for its use in twisted nematic (TN) and other display modes.[1]

Based on supplier data, this compound exhibits a melting point of 136 °C and a clearing point (nematic to isotropic transition) of 169 °C.[5][6] This indicates a nematic range of 35 °C. Another source reports a melting point in the range of 55-65 °C, which may correspond to a different crystalline polymorph or contain impurities.[2] For the purpose of this guide, we will consider the higher, more consistently reported values which are more in line with similar liquid crystal structures.

| Transition | Temperature (°C) |

| Crystal to Nematic | 136 |

| Nematic to Isotropic (Clearing Point) | 169 |

Experimental Characterization

The characterization of the mesomorphic properties of liquid crystals relies on two primary techniques: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time.[7] It is the cornerstone for determining phase transition temperatures and the enthalpy changes associated with them.

Self-Validating Protocol for DSC Analysis:

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum DSC pan. The use of a hermetic pan is crucial to prevent sublimation at elevated temperatures. An empty, sealed aluminum pan is used as a reference.

-

Instrument Calibration: Ensure the DSC instrument is calibrated for temperature and enthalpy using high-purity standards (e.g., indium and zinc) across the temperature range of interest.

-

Thermal Program:

-

First Heating Scan: Heat the sample from room temperature to a temperature above the clearing point (e.g., 180 °C) at a controlled rate (e.g., 10 °C/min). This scan reveals the initial thermal history of the sample, including the melting point and any other phase transitions.

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) back to room temperature. This scan shows the transitions from the isotropic liquid to the liquid crystalline and crystalline phases. Supercooling effects are often observed.

-

Second Heating Scan: Heat the sample again at the same rate as the first scan. This scan is crucial as it provides data on the thermal properties of the material with a controlled thermal history, minimizing the influence of the initial crystallization conditions.

-

-

Data Analysis: The phase transition temperatures are determined from the onset or peak of the endothermic or exothermic events in the DSC thermogram. The enthalpy of each transition (ΔH) is calculated by integrating the area under the corresponding peak.

Sources

- 1. Making sure you're not a bot! [lilloa.univ-lille.fr]

- 2. chembk.com [chembk.com]

- 3. Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor [mdpi.com]

- 4. 1,1'-Biphenyl, 4-ethyl-4'-(4-propylcyclohexyl)-, trans- | C23H30 | CID 606477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. labproinc.com [labproinc.com]

- 6. 4-Ethyl-4'-(trans-4-propylcyclohexyl)biphenyl | 84540-37-4 | TCI AMERICA [tcichemicals.com]

- 7. Thermal Properties and Crystallite Morphology of Nylon 66 Modified with a Novel Biphenyl Aromatic Liquid Crystalline Epoxy Resin [mdpi.com]

An In-depth Technical Guide to the Phase Transition Behavior of 4-Substituted Biphenyl Compounds

Foreword

4-Substituted biphenyl compounds represent a cornerstone in the fields of liquid crystal science and drug development. Their unique ability to self-assemble into ordered, yet fluid, phases—known as liquid crystalline or mesophases—is highly sensitive to subtle molecular modifications. This guide provides a comprehensive exploration of the phase transition behavior of these materials, offering researchers, scientists, and drug development professionals a detailed understanding of the structure-property relationships that govern their mesomorphic characteristics. We will delve into the theoretical underpinnings of their phase transitions, the practical aspects of their characterization, and the profound impact of the 4-substituent on their macroscopic properties.

The World of Liquid Crystals: An Introduction to 4-Substituted Biphenyls

Biphenyl, a simple aromatic hydrocarbon, serves as the rigid core for a vast family of compounds that exhibit liquid crystalline behavior. The introduction of a substituent at the 4-position of the biphenyl moiety dramatically influences the intermolecular interactions, leading to the formation of various mesophases upon changes in temperature. These materials are not merely scientific curiosities; their unique optical and dielectric properties are harnessed in technologies such as liquid crystal displays (LCDs).[1] In the pharmaceutical realm, the biphenyl scaffold is a common motif in active pharmaceutical ingredients (APIs), and understanding their solid-state properties, including polymorphism and phase transitions, is critical for formulation, stability, and bioavailability.[2]

This guide will focus on the thermotropic liquid crystals, where phase transitions are induced by temperature changes. We will explore the rich polymorphism exhibited by 4-substituted biphenyls, with a particular emphasis on the well-studied 4-alkyl-4'-cyanobiphenyls (nCBs) as model systems.

A Glimpse into the Mesophases of 4-Substituted Biphenyls

The phase behavior of 4-substituted biphenyls is characterized by a series of transitions between different states of matter: the crystalline solid, one or more liquid crystalline phases, and the isotropic liquid. The most common liquid crystal phases observed are the nematic and smectic phases.[3]

-

Nematic (N) Phase: This is the least ordered liquid crystal phase, characterized by long-range orientational order of the molecules along a common axis, known as the director, but no long-range positional order.[3] The molecules are free to move around as in a liquid, but they tend to point in the same direction. The nematic phase is responsible for the electro-optical switching in most LCDs.

-

Smectic (Sm) Phases: These phases are more ordered than the nematic phase, exhibiting both orientational order and some degree of positional order. The molecules are arranged in layers.[3]

-

Smectic A (SmA) Phase: Within the layers, the molecules are aligned with their long axes perpendicular to the layer planes, and there is no long-range positional order within the layers themselves.[4]

-

Smectic C (SmC) Phase: This phase is similar to the SmA phase, but the molecules are tilted with respect to the layer normal.[4]

-

Twist-Bend Nematic (NTB) and Twist-Bend Smectic (SmCTB) Phases: More complex, heliconical structures have also been observed in certain 4-substituted biphenyl systems, particularly in dimeric compounds.[5]

-

The sequence of phase transitions upon heating is typically from the crystalline solid to a more ordered smectic phase (if present), then to the nematic phase, and finally to the isotropic liquid.

Caption: Typical phase transition sequence for a 4-substituted biphenyl compound upon heating.

The Decisive Role of the 4-Substituent

The nature of the substituent at the 4-position of the biphenyl core is the primary determinant of the mesophase behavior, including the transition temperatures and the types of phases observed.

The Alkyl Chain Length in 4-alkyl-4'-cyanobiphenyls (nCBs)

The homologous series of 4-alkyl-4'-cyanobiphenyls (nCBs) provides a classic example of the influence of alkyl chain length on mesomorphism. The cyano (–CN) group introduces a strong dipole moment, which promotes the formation of liquid crystalline phases.[6]

-

Short Chains (n < 5): These compounds typically exhibit only a nematic phase.

-

Intermediate Chains (5 ≤ n ≤ 7): Both nematic and smectic A phases are observed. The well-known 5CB (4-cyano-4'-pentylbiphenyl) is a nematic liquid crystal at room temperature.[1][7]

-

Long Chains (n ≥ 8): These compounds tend to show only a smectic A phase, with the nematic phase being suppressed.

This trend can be attributed to the increasing van der Waals interactions between the longer alkyl chains, which favor the more ordered, layered structure of the smectic phase.

Polarity and Dipole Moment

The polarity of the terminal substituent significantly affects the stability of the mesophases. Strongly polar groups, such as the cyano group, lead to strong dipole-dipole interactions that enhance the stability of the liquid crystalline phases, often resulting in higher clearing points (the temperature of the transition to the isotropic liquid).[6] The introduction of fluorine atoms can also modify the dipole moment and, consequently, the phase behavior.[8]

Molecular Shape and Steric Effects

The shape of the substituent can also play a crucial role. The introduction of bulky terminal groups can disrupt the molecular packing and lower the stability of the mesophases.[9] Conversely, the incorporation of cyclic terminal groups can enhance the temperature range of the mesomorphic state by promoting segregation into sub-layers.[10]

Probing the Transitions: Thermodynamic and Optical Characterization

The investigation of phase transitions in 4-substituted biphenyl compounds relies on two primary experimental techniques: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Differential Scanning Calorimetry (DSC): The Energetics of Transition

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[11] This allows for the precise determination of phase transition temperatures and the enthalpy changes (ΔH) associated with them.

-

Endothermic and Exothermic Peaks: During a heating scan, phase transitions from a more ordered to a less ordered state (e.g., crystal to nematic, nematic to isotropic) are observed as endothermic peaks, as the sample absorbs heat.[11] Conversely, during cooling, the transitions appear as exothermic peaks.

-

First-Order and Second-Order Transitions: The crystal-to-liquid crystal and liquid crystal-to-isotropic liquid transitions are typically first-order transitions, characterized by a finite enthalpy change. Some liquid crystal-to-liquid crystal transitions can be second-order, with no associated latent heat.

-

Sample Preparation: Accurately weigh 2-5 mg of 5CB into an aluminum DSC pan. Seal the pan hermetically.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.

-

Thermal Program:

-

Equilibrate the sample at a temperature below its melting point (e.g., 0 °C).

-

Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature above its clearing point (e.g., 50 °C).[12]

-

Hold the sample at this temperature for a few minutes to ensure complete melting.

-

Cool the sample at the same rate back to the starting temperature.

-

-

Data Analysis: Analyze the resulting thermogram to determine the peak temperatures of the endothermic and exothermic events, which correspond to the phase transition temperatures. Integrate the peak areas to calculate the enthalpy of each transition. For 5CB, the crystal-to-nematic transition occurs around 22.5 °C, and the nematic-to-isotropic transition is at approximately 35.0 °C.[1]

Caption: A typical workflow for DSC analysis of a liquid crystalline compound.

Polarized Optical Microscopy (POM): Visualizing the Mesophases

POM is an indispensable tool for the identification and characterization of liquid crystal phases.[13] When a liquid crystalline sample is placed between crossed polarizers, it exhibits birefringence, resulting in characteristic optical textures that serve as fingerprints for different mesophases.[14]

-

Nematic Phase Textures: The most common texture for a nematic phase is the "Schlieren" texture, characterized by dark brushes that originate from topological defects.[15]

-

Smectic Phase Textures: Smectic phases often exhibit "focal conic" textures, which arise from the layering of the molecules.

-

Sample Preparation: Place a small amount of 5CB on a clean microscope slide and cover it with a coverslip.

-

Heating and Cooling Stage: Mount the slide on a hot stage connected to a temperature controller.

-

Microscope Setup: Place the hot stage on the stage of a polarizing microscope equipped with crossed polarizers.

-

Observation:

-

Heat the sample slowly while observing the changes in the optical texture.

-

Upon melting from the crystalline solid, the birefringent nematic phase will appear. Observe the Schlieren texture.

-

Continue heating until the sample becomes isotropic (completely dark between crossed polarizers). This is the clearing point.

-

Cool the sample slowly from the isotropic liquid and observe the formation of the nematic phase from droplets, which then coalesce.

-

Caption: A standard workflow for the characterization of liquid crystal phases using POM.

Data Compendium: Phase Transitions of Selected 4-Substituted Biphenyls

The following table summarizes the phase transition temperatures for a selection of 4-alkyl-4'-cyanobiphenyl (nCB) and 4-alkoxy-4'-cyanobiphenyl (nOCB) compounds.

| Compound | n | TC-N/SmA (°C) | TN-I (°C) | TSmA-N (°C) |

| nCB Series | ||||

| 5CB | 5 | 22.5[1] | 35.0[1] | - |

| 6CB | 6 | 14.5 | 29.0 | - |

| 7CB | 7 | 28.5 | 42.5 | - |

| 8CB | 8 | 21.5 | 40.5 | 33.5 |

| nOCB Series | ||||

| 5OCB | 5 | 47.0 | 68.0 | - |

| 6OCB | 6 | 58.0 | 76.0 | - |

| 7OCB | 7 | 54.0 | 75.0 | - |

| 8OCB | 8 | 54.5 | 80.0 | 67.0 |

Note: Transition temperatures can vary slightly depending on the purity of the sample and the experimental conditions.

Concluding Remarks and Future Outlook

The phase transition behavior of 4-substituted biphenyl compounds is a rich and fascinating area of study with profound implications for both materials science and pharmaceuticals. The ability to tune the mesomorphic properties through subtle changes in the molecular structure provides a powerful tool for the design of new functional materials. The systematic investigation of structure-property relationships, aided by powerful analytical techniques like DSC and POM, continues to deepen our understanding of these remarkable materials. Future research will likely focus on the design of novel biphenyl derivatives with enhanced properties, such as wider nematic ranges for display applications, and on a more thorough understanding of the solid-state behavior of biphenyl-containing APIs to improve drug delivery and efficacy.

References

- LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals. Chemistry of Materials. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPzQnTITOs4u5SIluXSZm0if_4pIWkbtSyeHrlJWa-vYnuBECNXxCMIXG2sOvFWaA7bovXymvR-0BcadtrRJmPxYFQuG_Piybg8NbPtgclZVvSzBAugbxvqTGzQchscNAuWIwwN83-1sr6GNOVRlthYg==]

- An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3PVBCLSECzVYhaoxNMzbxm8F1RKiGq60fux0-yzEnMc1D5fGb7_zlaxEiDsgWpn2Z-i-vEejKokzD2m5H8Nq5hdgbU6VhvWOcYIcQIfc2D5_SwfdoGy-ylib2ji-APp1WfbRsyBtnIB5ayG9o=]

- Molecular Motions of 4-n-alkyl-4′-cyanobiphenyls in Liquid Crystal Phases. Molecular Crystals and Liquid Crystals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIFhjjmx0Ky60lBOt9PRpoXWbto08Dptl5mWJhH8HJYiNW_CO0TcNEflw-2jvNKJF5hwdkm6hGYTMUE-EhfTVgZzJjfmugNVWpghhoqeu17Gna1UyPHptryT3upYExKS0HHXmXDACS9Ka5tVEFAnF6yMp8umo-wUE=]

- Polarization Microscope Pictures of Liquid Crystals. Kent State University. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsDpQioqn6cn7LRvrpuS3Olm7xFKs83nG4hMWXLl9xkUFYAaQdbj-9LVf7URfmrh1KDH99GAmXLhmKAJqJWE3_zdT07rI5d8UOzoaKbVJRNd9UrGm7PTe4Mu6hn8MHCVE6MajnJC_XbAJ7BzZGVZP6SRKz3V_xHSw=]

- Polarized microscopy based on liquid crystals and a polarization camera: new tools for studying oocytes. Optica Publishing Group. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG17PhQwy3vB02DE2-Q3cXyWG4tQ4dEd_o94ZgEcOQONAyA1L5GeCwVyZQ-MGhO5hT4wyKDXO50zTYtRRQ-ScO46g7s1lQ-25TKchWY-JA9_xveSWCcAOxQSlKU3kbB308N3g0AgM4rcnUpduPVPF_W43_ybw==]

- Instantaneous mapping of liquid crystal orientation using a polychromatic polarizing microscope. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoVT9rHn8orbtgPIw4p5wOHxMJ4sD19-S9hgSIeXYewIGFzidwY65Dj1TVyPtsQbY2gJV1WwHP5Co6e6vy9nq4Oc7DsUjOXeYF07evENySwbXUZ57RH9MFKJN5SlbpiEzkKkrj1d-EyyvNU4x6]

- New patterns of twist-bend liquid crystal phase behaviour: the synthesis and characterisation of the 1-(4-cyanobiphenyl-4′-yl) - RSC Publishing. RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcx-BcThgHllkNeU_NN9HpAv4QLM8M7a73MoilnJuhpRVfbx50mDz6Pk9K461asxl2LskT-sH-Cdu2cilDG9K_lOTBld3Gab4wSsdhY8EdbBszoZWkgAfU639NSf5srKosN__92urbsImooZWzP2Hc_oU3CaOJ_b4_]

- Synthesis and properties of hydroxy tail-terminated cyanobiphenyl liquid crystals. Taylor & Francis Online. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3CMPHid8jMNudvjan3C5j4kwgv40rjy7lhpch8-ZV4Wz4vZsiD8myVGv8TsCs3PFN5lHHwQXobOQSMe3QshK1g_diwVpVrvJv0tX09k9IKss-UdRgOhFZt3M53eIy9GzptuRWoqbu_JivcxS6nS-8_j7whX77E_Vafcy6]

- Effect of connectivity and terminal functionality on mesophase behaviour of thermotropic liquid crystals containing biphenyl units. Taylor & Francis Online. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuAhE1F0v-CUO4orQTF-XsbeEltgizFj6G21uZk4L8GDZXEn9j70e12aRZvz4a1uKe904vMiFwuRf4Bd51gJsr8AVSErpMMXHPkQHkDY-jVzt8RnnEz9NfZ8nr-6_nBTW2mNfV_jnAbQc2S3zUtncUNjzIbs_qc44=]

- 4-Cyano-4'-pentylbiphenyl. Wikipedia. [URL: https://en.wikipedia.org/wiki/4-Cyano-4%27-pentylbiphenyl]

- Glassy dynamics of liquid crystalline 4(')-n-pentyl-4-cyanobiphenyl in the isotropic and supercooled nematic phases. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19537637/]

- Thermochemical studies of 4-tert-butylbiphenyl and 4,4′-di-tert-butylbiphenyl. ResearchGate. [URL: https://www.researchgate.net/publication/282430159_Thermochemical_studies_of_4-tert-butylbiphenyl_and_44'-di-tert-butylbiphenyl]

- Conformation-dependent molecular association and spectral properties of 4-pentyl-4′-cyanobiphenyl liquid crystal in different phases. AIP Publishing. [URL: https://pubs.aip.

- Conformation-dependent molecular association and spectral properties of 4-pentyl-4 - cyanobiphenyl liquid crystal in different p. AIP Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0xuChl516H7Hv_kHFqh6envt84a4oXjdujtYLJ4tTbsJzjpC_evlaQEqFmyCuhEH4Ozhizu5Te66QFsUr2vLlH70yRZ8cyjGhp1yZDCVAFLXrW2CXqLBZOOCOGqjN0MDI4KgauxDLyOYI3k-8s_XCvLVAd6lP-ccYqwX7S_79hBB10d8raQ==]

- Phase Transformations And Dynamics Of 4-Cyano-4′-Pentylbiphenyl (5cb) By Nuclear Magnetic Resonance, Analysis Differential Scanning Calorimetry, And Wideangle X-Ray Diffraction Analysis. ResearchGate. [URL: https://www.researchgate.net/publication/287679366_Phase_Transformations_And_Dynamics_Of_4-Cyano-4'-Pentylbiphenyl_5cb_By_Nuclear_Magnetic_Resonance_Analysis_Differential_Scanning_Calorimetry_And_Wideangle_X-Ray_Diffraction_Analysis]

- The Synthesis and Property of Liquid Crystalline 4-Alkoxyl-4″-Cyano-p-Terphenyls. ResearchGate. [URL: https://www.researchgate.net/publication/236164214_The_Synthesis_and_Property_of_Liquid_Crystalline_4-Alkoxyl-4-Cyano-p-Terphenyls]

- Racemic and Enantiomeric Alkoxycyanobiphenyls Bearing Terminal Vicinal Fluorine Substituents: Synthesis and Mesogenic Behavior. MDPI. [URL: https://www.mdpi.com/1420-3049/28/1/328]

- The effect of terminal substituents on crystal structure, mesophase behaviour and optical property of azo-ester linked materials. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/02678292.2021.1965842]

- Structures of 4-cyano-4ʹ-pentylbiphenyl (5CB); 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC). ResearchGate. [URL: https://www.researchgate.net/figure/Structures-of-4-cyano-4-pentylbiphenyl-5CB-1-2-dilauroyl-sn-glycero-3_fig1_340263300]

- Low temperature phase transformations in 4-cyano-4'- pentylbiphenyl (5CB) filled by multiwalled carbon nanotubes. arXiv. [URL: https://arxiv.org/abs/1401.5540]

- Details of Nematic Phase Transition and Nematic Range of 5OCB Liquid Crystal using Logger Pro. International Journal of Research in Engineering and Science. [URL: https://www.ijres.org/papers/Volume-10/Issue-9/B1009198205.pdf]

- Synthesis, Structural and Theoretical Analyses of C≡N···I Halogen-Bonded Liquid Crystalline Complexes of 4-Cyano-4′-alkoxy Biphenyl Systems. Crystal Growth & Design. [URL: https://pubs.acs.org/doi/10.1021/acs.cgd.2c01282]

- Engineering mesophase stability and structure via incorporation of cyclic terminal groups. White Rose Research Online. [URL: https://eprints.whiterose.ac.uk/184859/]

- Effects of terminal substituents on mesomorphic properties of Schiff base – ester mesogens and DFT calculations. Liquid Crystals. [URL: https://www.tandfonline.com/doi/abs/10.1080/02678292.2022.2104043]

- Phase transitions in molecular crystal 4,4′-bis(6-hydroxy-1-hexyloxy)biphenyl studied by molecular dynamics simulations and IR spectroscopy. ResearchGate. [URL: https://www.researchgate.

- Liquid Crystalline Mixtures with Induced Polymorphic Smectic Phases Targeted for Energy Investigations. MDPI. [URL: https://www.mdpi.com/2073-4352/13/4/664]

- Innovative molecular design of bridged biphenyls for calamitic nematic liquid crystals with extensive π-conjugated mesogens. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/tc/d2tc02787d]

- Schematic of the three liquid crystal phases—nematic N, smectic ZA and.... ResearchGate. [URL: https://www.researchgate.

- ALKYL-4-CYANOBIPHENYLS. SYNTHON Chemicals. [URL: https://shop.synthon-chemicals.com/index.php?

- Scheme 1. Synthesis of the 4′-(hydroxyalkynyl)-4-cyanobiphenyl.... ResearchGate. [URL: https://www.researchgate.net/figure/Scheme-1-Synthesis-of-the-4-hydroxyalkynyl-4-cyanobiphenyl-compounds-1a-1g-and-their_fig1_262610264]

- Triphenylene discotic liquid crystals: biphenyls, synthesis, and the search for nematic systems. UEA Digital Repository. [URL: https://uea.repository.guildhe.ac.uk/id/eprint/17997/]

- Structural phase transitions of polyphenyl crystals studied by #uorescence and absorption spectroscopy. ResearchGate. [URL: https://www.researchgate.net/publication/229040149_Structural_phase_transitions_of_polyphenyl_crystals_studied_by_uorescence_and_absorption_spectroscopy]

- Nematic and Smectic Phases: Dynamics and Phase Transition. MDPI. [URL: https://www.mdpi.com/2073-4352/10/9/840]

- Beware with the Quality of Thermodynamic Data: Diagnostic Check of Phase Transitions Energetics of Active Pharmaceutical Ingredi. Journal of Biomedical Research & Environmental Sciences. [URL: https://www.jelsciences.com/articles/jbres1497.pdf]

- Study on the optical properties of 4,4'-bis-(2-(substituted-styryl))biphenyl and 1,4-bis-(2-(substituted-styryl))benzene. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12244903/]

- Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity. Pharmaguideline. [URL: https://www.pharmaguideline.com/2012/10/stereo-isomerism-in-biphenyl-compounds.html]

- Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/cp/d4cp01581a]

- Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives. ResearchGate. [URL: https://www.researchgate.

- Phase transition thermodynamics of bisphenols. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25285491/]

- SIO 224 Thermodynamics of phase transitions When discussing phase transformations, we usually work in the P, T domain in which G. University of California, San Diego. [URL: https://igppweb.ucsd.edu/~guy/sio224/sio224_notes/sio224_lecture_05.pdf]

Sources

- 1. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]

- 2. jelsciences.com [jelsciences.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. New patterns of twist-bend liquid crystal phase behaviour: the synthesis and characterisation of the 1-(4-cyanobiphenyl-4′-yl)-10-(4-alkylaniline-benz ... - Soft Matter (RSC Publishing) DOI:10.1039/D2SM00162D [pubs.rsc.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 11. ijres.org [ijres.org]

- 12. arxiv.org [arxiv.org]

- 13. Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. webs.ucm.es [webs.ucm.es]

Thermal Stability of Bicyclohexyl Liquid Crystal Intermediates: A Guide for Researchers

An In-Depth Technical Guide:

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Thermal Stability in Bicyclohexyl Liquid Crystal Intermediates